molecular formula C20H19N5O3 B2489498 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide CAS No. 2097867-36-0

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide

Cat. No.: B2489498
CAS No.: 2097867-36-0
M. Wt: 377.404
InChI Key: RHNIMHCSAOCTPZ-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide is a complex organic compound featuring a quinazolinone core, a pyrrolidinone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core One common method is the condensation of anthranilic acid with an appropriate amine under acidic conditions to form the dihydroquinazolinone derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry techniques to ensure consistent product quality and yield. Additionally, green chemistry principles could be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinazolinone core can be oxidized to form quinazolin-4-one derivatives.

  • Reduction: : Reduction reactions can be used to modify the pyrrolidinone group.

  • Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Quinazolin-4-one derivatives.

  • Reduction: : Reduced pyrrolidinone derivatives.

  • Substitution: : Various substituted acetamide derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been studied for potential therapeutic uses.

  • Medicine: : It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

  • Industry: : It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The quinazolinone core is known to bind to various enzymes and receptors, leading to biological effects. The exact mechanism may involve inhibition of certain signaling pathways or modulation of enzyme activity.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include other quinazolinone derivatives, which are known for their diverse biological activities. the presence of the pyrrolidinone group and the specific substitution pattern sets this compound apart.

List of Similar Compounds

  • Quinazolin-4-one derivatives

  • Pyrrolidinone derivatives

  • Acetamide derivatives

Properties

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c26-18(12-24-13-23-17-5-2-1-4-16(17)20(24)28)22-10-14-8-15(11-21-9-14)25-7-3-6-19(25)27/h1-2,4-5,8-9,11,13H,3,6-7,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNIMHCSAOCTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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